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Compound of Interest

Compound Name: 4,6-O-Isopropylidene-D-glucal

Cat. No.: B3426236

An important clarification regarding the initial query: The provided CAS number, 51450-36-3,
corresponds to the chemical compound 4,6-O-Isopropylidene-D-glucal. The chemical name
initially provided, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," appears to
contain a typographical error. Extensive database searches indicate that the likely intended
compound with a similar structure and application is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
(CAS Number: 73963-42-5), a key intermediate in the synthesis of the drug Cilostazol.

This technical guide will provide a comprehensive overview of both compounds, addressing
their distinct properties and applications to offer a thorough resource for researchers, scientists,
and drug development professionals.

Part 1: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
(CAS: 73963-42-5)

A key building block in pharmaceutical synthesis, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is
a white crystalline solid. Its primary significance lies in its role as a precursor to Cilostazol, a
phosphodiesterase Il inhibitor used to treat intermittent claudication.[1][2] Beyond this well-
established application, emerging research suggests potential intrinsic biological activities,
including antimicrobial and anticancer properties.[3] The presence of a reactive chlorobutyl side
chain and a tetrazole ring, which can act as a bioisostere for a carboxylic acid, makes it a
versatile compound in medicinal chemistry.[3]

Physicochemical and Analytical Data
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A summary of the key physicochemical and analytical properties of 5-(4-chlorobutyl)-1-
cyclohexyl-1H-tetrazole is presented in the following tables for easy reference and comparison.

Table 1: Physicochemical Properties

Property Value

Molecular Formula C11H19CIN4

Molecular Weight 242.75 g/mol

Appearance White to almost white crystalline powder

Melting Point 49-52 °C

Solubility Soluble in or.ga.nic soIveth.s s.uch as ethanol and
chloroform; limited solubility in water.[4]

pKa (Predicted) 1.23+0.10

Table 2: Elemental Analysis

Element Calculated (%) Observed (%)
Carbon (C) 49.04 49.01
Hydrogen (H) 7.11 7.09

Nitrogen (N) 20.78 20.75

Chlorine (CI) 13.16 13.12

Table 3: Chromatographic Data

Technique Parameters Value

HPLC/MS Retention Time 16.3 min

Synthesis and Experimental Protocols
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Two primary synthetic routes for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are well-
documented, starting from either 5-chlorovaleronitrile and cyclohexanol or from N-cyclohexyl-5-
chloropentanamide.

This two-step method is adapted from patent literature.[5]
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

e Reaction Setup: In a 1L reagent bottle equipped with a mechanical stirrer and an ice-salt
bath, add 500 g of concentrated sulfuric acid and cool the vessel to 0-5 °C.[5]

o Addition of Reactants: Prepare a solution of 60 g of 5-chlorovaleronitrile and 70 g of
cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, ensuring
the temperature is maintained between 0-5 °C.[5]

e Reaction Progression: After the addition is complete, maintain the temperature for 30
minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction
temperature reaches 25-30 °C.[5]

e Monitoring and Work-up: Maintain the reaction at 25-30 °C for 4 hours. The reaction
progress can be monitored by gas chromatography until the peak area of 5-
chlorovaleronitrile is less than 1%. Upon completion, pour the reaction mixture into 1500 g of
crushed ice. Extract the aqueous mixture with 250 ml of methyl isobutyl ketone, and then
extract the agueous phase three more times with 250 mL of methyl isobutyl ketone. Combine
the organic phases and wash with a saturated sodium bicarbonate solution until the aqueous
phase is neutral, followed by a single wash with saturated saline. The solvent is then
removed under reduced pressure to yield the solid product.[5]

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

o Reaction Setup: Dissolve 70 g of 5-chloro-N-cyclohexyl valeramide from Step 1 in 500 mL of
toluene in a 2L four-necked flask with stirring at room temperature for approximately 50
minutes, or until the solid is completely dissolved. Cool the solution to 0-5 °C using an ice-
salt bath.[5]

» Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches,
while maintaining the temperature at 0-5 °C. After the addition is complete, stir for an
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additional 30 minutes, then remove the ice-salt bath and allow the reaction to warm to room
temperature. Stir for 3 hours at room temperature until the solution becomes clear.[5]

o Cyclization: At 25-30 °C, rapidly add a solution of trimethylsilyl azide in toluene. Heat the
reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the
content of 5-chloro-N-cyclohexyl valeramide is below 3%.[5]

e Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous
phase twice with 300 mL of toluene. Wash the combined organic phases two to three times
with 550 mL of a saturated aqueous solution of sodium chloride and sodium bicarbonate.
Distill off the toluene under reduced pressure. The resulting concentrated solution is
recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product.[5]

This protocol is based on a documented synthetic procedure.

e Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol)
of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene at 0 °C.

» Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of
phosphorus pentachloride in portions over 10 minutes.

» Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride,
introduce hydrazoic acid to initiate the cyclization reaction.

 Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as
a solid.
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Method 2: From N-cyclohexyl-5-chloropentanamide

1.PCI5
2. HN3

N-cyclohexyl-5-chloropentanamide 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Method 1: From 5-Chlorovaleronitrile

Cyclohexanol
> 1. PCIs
- [T i 2. (CH3)3SIN3 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

5-Chlorovaleronitrile

Click to download full resolution via product page

Synthetic routes to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Applications in Drug Development

The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a crucial
intermediate in the multi-step synthesis of Cilostazol.

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole 6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cilostazol

Click to download full resolution via product page

Role as an intermediate in the synthesis of Cilostazol.
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Potential Biological Activities

While its role as a synthetic intermediate is well-established, preliminary studies suggest that 5-
(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and related tetrazole derivatives may possess direct
biological activities.

» Antimicrobial Activity: Research indicates that the compound could inhibit the growth of
certain bacteria and fungi.

o Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer
cell lines, making it a candidate for further investigation in drug development.

This protocol outlines a general method for assessing the minimum inhibitory concentration
(MIC) of the compound against bacterial strains.

Preparation of Stock Solution: Dissolve a known weight of 5-(4-chlorobutyl)-1-cyclohexyl-1H-
tetrazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration
stock solution.

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock
solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a
range of concentrations.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a
0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL). Further
dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10°
CFU/mL).

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate
containing the compound dilutions. Include positive controls (broth with inoculum, no
compound) and negative controls (broth only).

Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism
(e.g., 37°C for 24 hours for many bacteria).

Determination of MIC: The MIC is the lowest concentration of the compound at which there is
no visible growth of the microorganism.
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This protocol provides a general framework for evaluating the cytotoxic effects of the
compound on cancer cell lines.

e Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable
medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at
37°C with 5% COa.

o Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of 5-(4-chlorobutyl)-1-
cyclohexyl-1H-tetrazole (dissolved in a vehicle like DMSO, with the final DMSO
concentration kept low and consistent across all wells, including a vehicle control). Incubate
for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells
with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan
crystals.

e Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization
buffer) to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of the colored solution at a specific
wavelength (typically around 570 nm) using a microplate reader. The absorbance is
proportional to the number of viable cells.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. The ICso value (the concentration of the compound that inhibits cell growth by 50%)
can be determined by plotting cell viability against the compound concentration.

Part 2: 4,6-O-Isopropylidene-D-glucal (CAS: 51450-
36-3)

4,6-O-Isopropylidene-D-glucal is a protected derivative of D-glucal, a key building block in
carbohydrate chemistry. The isopropylidene group serves as a protecting group for the 4- and
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6-hydroxyl groups of the glucal, allowing for selective reactions at other positions. This
compound is primarily used as a pharmaceutical intermediate and a versatile starting material
in the synthesis of complex carbohydrates and other biologically active molecules.[6] Its utility
stems from the reactivity of the enol ether double bond, which can undergo various
transformations, including epoxidation and glycosylation reactions.

Physicochemical and Analytical Data

The key physicochemical properties of 4,6-O-Isopropylidene-D-glucal are summarized below.

Table 4: Physicochemical Properties

Property Value

Molecular Formula CoH1404

Molecular Weight 186.21 g/mol
(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-

IUPAC Name o
tetrahydropyrano[3,2-d][3][7]dioxin-8-ol

Appearance Solid

Purity Typically 297%

Table 5: Spectroscopic Data

Technique Data

1H NMR Data available from suppliers
13C NMR Data available from suppliers
Mass Spectrometry Data available from suppliers
Infrared Spectroscopy Data available from suppliers

Synthesis and Experimental Protocols
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A representative protocol for the synthesis of 4,6-O-lIsopropylidene-D-glucal involves the
acid-catalyzed reaction of D-glucal with an acetone source.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucal
in anhydrous acetone.

o Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or
sulfuric acid, to the solution.

e Reaction Progression: Stir the reaction mixture at room temperature. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

e Work-up and Purification: Once the reaction is complete, neutralize the acid catalyst with a
mild base, such as sodium bicarbonate. Filter the reaction mixture and concentrate the
filtrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 4,6-O-Isopropylidene-D-glucal.

D-glucal

4,6-O-Isopropylidene-D-glucal

Acetone

Click to download full resolution via product page

Synthesis of 4,6-O-Isopropylidene-D-glucal from D-glucal.

Applications in Organic Synthesis

4,6-O-Isopropylidene-D-glucal is a valuable intermediate for the synthesis of various
biologically active molecules, particularly in the field of glycobiology and medicinal chemistry.
The protected diol at the 4- and 6-positions allows for selective manipulation of the C3 hydroxyl
group and the double bond.

This protocol outlines a general procedure for the use of 4,6-O-Isopropylidene-D-glucal in a
glycosylation reaction via an epoxide intermediate.
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o Epoxidation: Dissolve 4,6-O-Isopropylidene-D-glucal in a suitable solvent such as
dichloromethane. Cool the solution to 0 °C and add an epoxidizing agent, for example,
dimethyldioxirane (DMDO) solution in acetone, dropwise. Stir the reaction at 0 °C and
monitor by TLC. Upon completion, the solvent can be evaporated to yield the crude epoxide,
which is often used in the next step without further purification.

e Glycosylation: Dissolve the crude epoxide and a suitable glycosyl acceptor (an alcohol or
another sugar with a free hydroxyl group) in an anhydrous solvent like dichloromethane. Add
a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, at a low temperature
(e.g., -78 °C). Allow the reaction to warm to room temperature slowly and stir until completion

as monitored by TLC.

o Work-up and Purification: Quench the reaction with a saturated solution of sodium
bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The resulting crude product can be purified by
silica gel column chromatography to afford the desired glycoside.

4,6-O-Isopropylidene-D-glucal

Epoxide intermediate Glycosyl acceptor (R-OH)

Lewis acid catalyst

Glycoside product

Click to download full resolution via product page

General workflow for the use of 4,6-O-Isopropylidene-D-glucal in glycosylation.

This technical guide has provided a detailed overview of the properties, synthesis, and
applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 4,6-O-lsopropylidene-D-
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glucal. The experimental protocols and structured data presented herein are intended to be a
valuable resource for professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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